

Application Notes: Mordant Yellow 8 and Alternative Yellow Counterstaining of Paraffin Sections

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Compound of Interest

Compound Name: C.I. Mordant yellow 8

Cat. No.: B1585443

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Introduction to Mordant Yellow 8

Mordant Yellow 8 (C.I. 18821) is a single azo dye primarily utilized in the textile, leather, and paper industries for its vibrant yellow to red-light yellow coloration.[1][2] It is soluble in water and slightly soluble in ethanol.[1] While some chemical suppliers categorize it under "Histological Analysis" and "Histochemistry Dyes," extensive research of scientific literature and established histological protocols reveals that Mordant Yellow 8 is not a standard or commonly used stain for paraffin-embedded tissue sections.[3] Its primary application remains in industrial dyeing processes.[2]

Mordant dyes, in general, are substances that form a coordination complex with the dye, which then attaches to the tissue, effectively "fixing" the dye to the substrate.[4] In histology, common mordants include salts of aluminum, iron, and chromium.[5]

Due to the lack of established protocols for Mordant Yellow 8 in histological applications, this document provides detailed application notes and a protocol for a widely accepted alternative, Metanil Yellow, which serves as an effective yellow counterstain in various histological procedures.[6][7]

Properties of Mordant Yellow 8

The following table summarizes the known chemical and physical properties of Mordant Yellow 8.

Property	Value	Reference
C.I. Name	Mordant Yellow 8	[1]
C.I. Number	18821	[1]
CAS Number	6359-83-7	[1]
Molecular Formula	C ₁₇ H ₁₂ N ₄ Na ₂ O ₆ S	[1]
Molecular Weight	446.35 g/mol	[1]
Appearance	Yellow to red-light yellow powder	[1]
Solubility	Soluble in water, slightly soluble in ethanol	[1]
Primary Application	Textile, leather, and paper dyeing	[2]

Alternative Yellow Counterstain: Metanil Yellow

Metanil Yellow (C.I. 13065) is an azo dye frequently used in histology as a yellow counterstain. [6] It is particularly effective for providing a contrasting background in various staining methods, including some variants of Masson's trichrome, where it stains collagen yellow.[6][7] Its use enhances histological detail by increasing the contrast of tissue components.[7]

Experimental Protocol: Metanil Yellow Counterstaining of Paraffin Sections

This protocol provides a step-by-step guide for using Metanil Yellow as a counterstain for paraffin-embedded tissue sections. This procedure assumes the tissue has been fixed, processed, and embedded in paraffin wax.

4.1. Materials and Reagents

- Paraffin-embedded tissue sections on slides
- Xylene or xylene substitute
- Ethanol (100%, 95%, 70%)
- Distilled water
- Harris's Hematoxylin (or other suitable nuclear stain)
- Acid Alcohol (e.g., 1% HCl in 70% ethanol)
- Scott's Tap Water Substitute (or running tap water)
- Metanil Yellow solution (0.25% in 0.25% acetic acid)
- Mounting medium (e.g., DPX)
- Coverslips

4.2. Staining Procedure

The following table outlines the detailed steps for Metanil Yellow counterstaining.

Step	Procedure	Time	Purpose
1	Deparaffinization		
a. Xylene (or substitute) I	5 minutes	Remove paraffin wax	
b. Xylene (or substitute) II	5 minutes	Remove paraffin wax	
2	Rehydration		
a. 100% Ethanol I	3 minutes	Remove xylene	
b. 100% Ethanol II	3 minutes	Remove xylene	
c. 95% Ethanol	3 minutes	Begin rehydration	
d. 70% Ethanol	3 minutes	Continue rehydration	
e. Distilled water	5 minutes	Complete rehydration	
3	Nuclear Staining		
a. Harris's Hematoxylin	5-15 minutes	Stain cell nuclei	
b. Rinse in running tap water	1 minute	Remove excess hematoxylin	
c. Differentiate in Acid Alcohol	5-10 seconds	Remove background staining	
d. Rinse in running tap water	1 minute	Stop differentiation	
e. Blue in Scott's Tap Water Substitute	1-2 minutes	Turn nuclei blue/purple	
f. Rinse in running tap water	2 minutes	Wash	
4	Counterstaining		

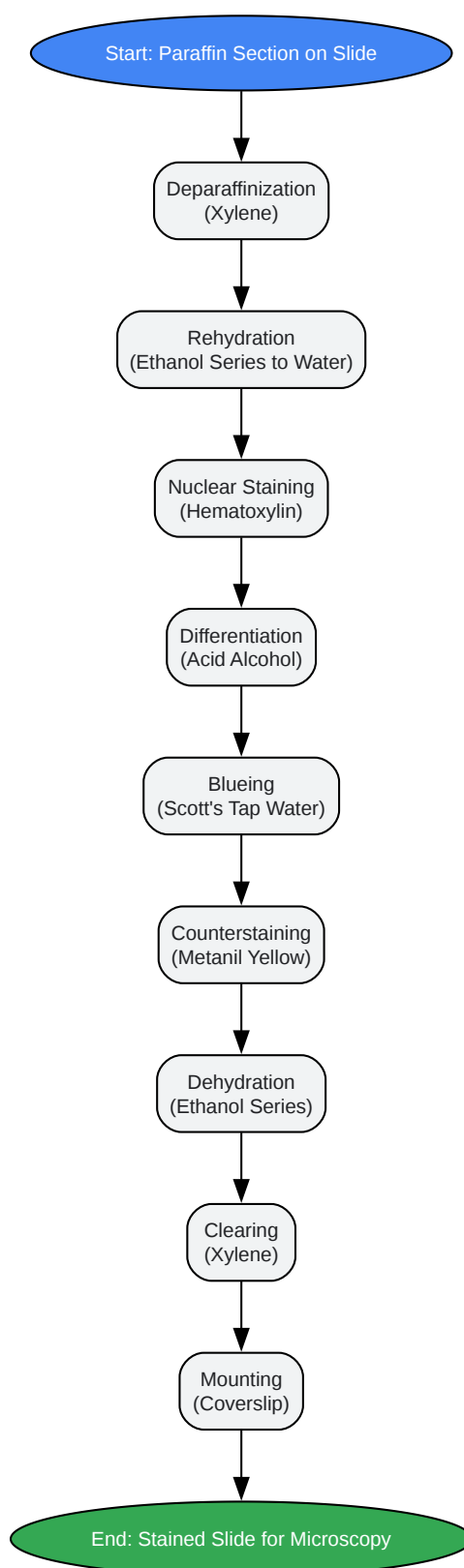
a. Metanil Yellow solution	30-60 seconds	Stain cytoplasm and connective tissue
b. Rinse in distilled water	Quick rinse	Remove excess counterstain
5	Dehydration	
a. 70% Ethanol	1 minute	Begin dehydration
b. 95% Ethanol	1 minute	Continue dehydration
c. 100% Ethanol I	2 minutes	Complete dehydration
d. 100% Ethanol II	2 minutes	Complete dehydration
6	Clearing	
a. Xylene (or substitute) I	5 minutes	Remove alcohol
b. Xylene (or substitute) II	5 minutes	Ensure clarity
7	Mounting	
a. Apply mounting medium and coverslip	-	Preserve and view the stained section

4.3. Expected Results

- Nuclei: Blue/Purple
- Cytoplasm, muscle, erythrocytes, and collagen: Shades of yellow

Experimental Workflow Diagram

The following diagram illustrates the workflow for the Metanil Yellow staining protocol.



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Caption: Workflow for Metanil Yellow Staining of Paraffin Sections.

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